molecular formula C18H19Br2NO2S B2788191 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine CAS No. 447410-59-5

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine

Cat. No.: B2788191
CAS No.: 447410-59-5
M. Wt: 473.22
InChI Key: XHTRVZUVWYNJFV-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a dibromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and dibromobenzenesulfonyl groups. One common method involves the reaction of piperidine with benzyl chloride to form 4-benzylpiperidine. This intermediate is then reacted with 2,5-dibromobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the dibromo groups or to reduce the sulfonyl group.

    Substitution: The benzyl and dibromobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or desulfonylated derivatives.

Scientific Research Applications

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Lacks the dibromobenzenesulfonyl group, making it less reactive in certain chemical reactions.

    1-(2,5-Dibromobenzenesulfonyl)piperidine: Lacks the benzyl group, which may affect its binding affinity to certain molecular targets.

    4-Benzyl-1-(benzenesulfonyl)piperidine: Similar structure but without the bromine atoms, which can influence its reactivity and applications.

Uniqueness

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine is unique due to the presence of both benzyl and dibromobenzenesulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-benzyl-1-(2,5-dibromophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2NO2S/c19-16-6-7-17(20)18(13-16)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTRVZUVWYNJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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